molecular formula C27H26O3 B182578 Simonsinol CAS No. 155709-40-3

Simonsinol

カタログ番号 B182578
CAS番号: 155709-40-3
分子量: 398.5 g/mol
InChIキー: FAERQKZGOCHVNC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Simonsinol is a natural sesqui-neolignan first isolated from the bark of Illicium simonsii . It has been studied for its anti-inflammatory activity .

科学的研究の応用

Anti-Inflammatory Applications

Simonsinol has demonstrated significant anti-inflammatory properties in preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophages RAW264.7 cells . This suggests potential applications in treating diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Immunomodulatory Effects

The ability of Simonsinol to modulate the immune response is closely linked to its anti-inflammatory action. By downregulating the transcription of inducible nitric oxide synthase (iNOS), TNF-α, and IL-6, Simonsinol could serve as a basis for developing immunomodulatory drugs, potentially benefiting conditions like autoimmune disorders .

Potential in Cancer Therapy

Inflammation is known to contribute to cancer progression. Simonsinol’s impact on key inflammatory pathways could make it a candidate for cancer therapy research, particularly in cancers where inflammation plays a critical role in the tumor microenvironment .

Neuroprotective Potential

Given the involvement of inflammation in neurodegenerative diseases, Simonsinol’s anti-inflammatory action might offer neuroprotective benefits. It could be valuable in exploring treatments for conditions such as Alzheimer’s disease, where inflammation is a contributing factor .

Cardiovascular Disease Management

Simonsinol’s effects on inflammatory mediators also suggest a role in managing cardiovascular diseases (CVD). Chronic inflammation is a recognized factor in the development of CVD, and managing it can be crucial in treatment and prevention strategies .

Pharmacological Drug Development

The pharmacological profile of Simonsinol, particularly its action on the NF-κB signaling pathway, presents opportunities for the development of pharmacological drugs . Its natural origin and specific mechanism of action offer a starting point for the development of novel anti-inflammatory agents .

Safety and Hazards

The safety data sheet for Simonsinol indicates that it should be handled with care, although specific hazards are not mentioned .

将来の方向性

While specific future directions for Simonsinol research are not mentioned in the search results, its anti-inflammatory properties suggest potential applications in the development of new anti-inflammatory drugs .

特性

IUPAC Name

2-(2-hydroxy-5-prop-2-enylphenyl)-6-(4-hydroxy-3-prop-2-enylphenyl)-4-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26O3/c1-4-7-18-10-12-26(29)23(14-18)24-16-19(8-5-2)15-22(27(24)30)20-11-13-25(28)21(17-20)9-6-3/h4-6,10-17,28-30H,1-3,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAERQKZGOCHVNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=C(C=C1)O)C2=CC(=CC(=C2O)C3=CC(=C(C=C3)O)CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Simonsinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Simonsinol
Reactant of Route 2
Simonsinol
Reactant of Route 3
Reactant of Route 3
Simonsinol
Reactant of Route 4
Reactant of Route 4
Simonsinol
Reactant of Route 5
Reactant of Route 5
Simonsinol
Reactant of Route 6
Reactant of Route 6
Simonsinol

Q & A

Q1: What is the mechanism of action of Simonsinol in reducing inflammation?

A: Simonsinol exhibits its anti-inflammatory effects by targeting the NF-κB signaling pathway. [] Specifically, Simonsinol inhibits the phosphorylation of IκBα, an inhibitor protein that normally sequesters NF-κB in the cytoplasm. [] This inhibition prevents the degradation of IκBα and the subsequent translocation of NF-κB into the nucleus, effectively blocking the transcription of pro-inflammatory genes like iNOS, TNF-α, and IL-6. []

Q2: What is the structural classification of Simonsinol and where was it first discovered?

A: Simonsinol is classified as a triphenyl-type sesquineolignan. [] It was first isolated and identified from the bark of the Illicium simonsii plant. []

Q3: How does Simonsinol affect the production of inflammatory mediators in LPS-stimulated macrophages?

A: In LPS-stimulated RAW264.7 macrophages, Simonsinol demonstrably reduces the production of key inflammatory mediators: nitric oxide (NO), tumor necrosis factor α (TNF-α), and interleukin 6 (IL-6). [] This reduction is observed at both the protein and mRNA levels, indicating Simonsinol's ability to suppress the expression of genes encoding these inflammatory mediators. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。